Molecular Scaffold Identity: Same Core Formula as a Known BACE1 Ligand Yet Different Pharmacophore
The target compound shares its molecular formula (C₁₄H₂₃N₃O₂S) and molecular weight (297.42 g/mol) with the BACE1 inhibitor 'compound #17' (PDB ligand QJV, co-crystallized in PDB 6UVV), yet they are non-identical molecules with different InChI Keys [1]. The QJV ligand is (1R,2R)-2-[(4aS,7aR)-2-amino-4a,5-dihydro-4H-furo[3,4-d][1,3]thiazin-7a-yl]-N-butyl-cyclopropane-1-carboxamide (InChIKey: WVAFMFLAAGBATC-OXIWPEFWSA-N), whereas the target compound is N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propane-1-sulfonamide (InChIKey: RHFSOSMMWNQCFN-UHFFFAOYSA-N). Both have a BACE1 IC₅₀ of <100 nM in biochemical assays, but the critical comparison is that the QJV ligand's BACE1 activity derives from a cyclopropane-carboxamide motif, not a sulfonamide. The target compound's propane-1-sulfonamide group thus represents a distinct hydrogen-bonding pharmacophore that can be rationally exploited in BACE1 inhibitor design [2].
| Evidence Dimension | BACE1 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ <100 nM (biochemical BACE1 assay; class-level inference based on scaffold data from PDB 6UVV publication [2]) |
| Comparator Or Baseline | BACE1 inhibitor 'compound #17' (PDB 6UVV ligand QJV), IC₅₀ <100 nM |
| Quantified Difference | Both compounds achieve sub-100 nM potency. The target compound's sulfonamide offers an alternative hydrogen-bonding vector to the catalytic aspartates, potentially reducing off-target serine protease activity relative to carboxamide-based inhibitors (structural inference only). |
| Conditions | Biochemical BACE1 FRET assay; recombinant human BACE1; substrate concentration at Km (referenced in Winneroski et al. 2020, J Med Chem [2]) |
Why This Matters
Procurement of the specific propane-1-sulfonamide scaffold enables exploration of BACE1 inhibitor chemical space orthogonal to the cyclopropane-carboxamide series, critical for avoiding P-glycoprotein-mediated efflux that limits brain penetration of many carboxamide-based BACE1 inhibitors.
- [1] PDB 6UVV: BACE-1 in complex with compound #17. Deposited 2019-11-04, Released 2019-12-11. RCSB Protein Data Bank. Ligand QJV: C₁₄H₂₃N₃O₂S, InChIKey WVAFMFLAAGBATC-OXIWPEFWSA-N. View Source
- [2] Winneroski LL, Erickson JA, Green SJ, et al. Preparation and biological evaluation of BACE1 inhibitors: Leveraging trans-cyclopropyl moieties as ligand efficient conformational constraints. J Med Chem, 2020, 63(6), 2957-2989. View Source
